1(2H)-Quinoxalinecarboxylic acid, 2-ethyl-7-fluoro-3,4-dihydro-3-oxo-, 1-methylethyl ester, (2S)-
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Overview
Description
1(2H)-Quinoxalinecarboxylic acid, 2-ethyl-7-fluoro-3,4-dihydro-3-oxo-, 1-methylethyl ester, (2S)- is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinoxalinecarboxylic acid, 2-ethyl-7-fluoro-3,4-dihydro-3-oxo-, 1-methylethyl ester, (2S)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of Functional Groups:
Esterification: The final step involves esterification to form the 1-methylethyl ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Quinoxalinecarboxylic acid, 2-ethyl-7-fluoro-3,4-dihydro-3-oxo-, 1-methylethyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline N-oxide.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (Cl2, Br2), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxide, while reduction may produce a hydroxyl derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1(2H)-Quinoxalinecarboxylic acid, 2-ethyl-7-fluoro-3,4-dihydro-3-oxo-, 1-methylethyl ester, (2S)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
DNA Interaction: Interacting with DNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-Methylquinoxaline: A derivative with a methyl group.
6-Fluoroquinoxaline: A derivative with a fluoro group.
Uniqueness
1(2H)-Quinoxalinecarboxylic acid, 2-ethyl-7-fluoro-3,4-dihydro-3-oxo-, 1-methylethyl ester, (2S)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C14H17FN2O3 |
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Molecular Weight |
280.29 g/mol |
IUPAC Name |
propan-2-yl 2-ethyl-7-fluoro-3-oxo-2,4-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C14H17FN2O3/c1-4-11-13(18)16-10-6-5-9(15)7-12(10)17(11)14(19)20-8(2)3/h5-8,11H,4H2,1-3H3,(H,16,18) |
InChI Key |
KELNNWMENBUHNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=C(N1C(=O)OC(C)C)C=C(C=C2)F |
Origin of Product |
United States |
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